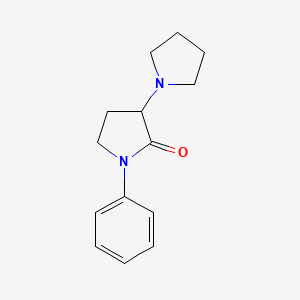
1-Phenyl-3-pyrrolidino-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-pyrrolidino-2-pyrrolidinone is a heterocyclic compound featuring a pyrrolidinone ring fused with a phenyl group. This compound is part of the broader class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-pyrrolidino-2-pyrrolidinone typically involves the reaction of pyrrolidinone derivatives with phenyl-containing reagents. One common synthetic route includes the cyclization of N-phenyl-substituted amides under specific reaction conditions . Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing solvents like chloroform and ethyl acetate .
Analyse Chemischer Reaktionen
1-Phenyl-3-pyrrolidino-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically use hydrogenation catalysts like palladium on carbon to yield reduced amine derivatives.
Major products from these reactions include substituted pyrrolidinones and phenyl derivatives, which can be further utilized in various chemical syntheses.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-pyrrolidino-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-pyrrolidino-2-pyrrolidinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-pyrrolidino-2-pyrrolidinone can be compared with other pyrrolidinone derivatives such as:
1-Phenyl-2-pyrrolidinone: Similar in structure but lacks the additional pyrrolidino group, resulting in different biological activities.
Pyrrolidine-2,5-diones: These compounds have a different substitution pattern, leading to varied pharmacological profiles.
Prolinol derivatives: These compounds feature a hydroxyl group, which significantly alters their chemical reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
5301-31-5 |
|---|---|
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
1-phenyl-3-pyrrolidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C14H18N2O/c17-14-13(15-9-4-5-10-15)8-11-16(14)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI-Schlüssel |
OUGSOKCMASPUBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2CCN(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




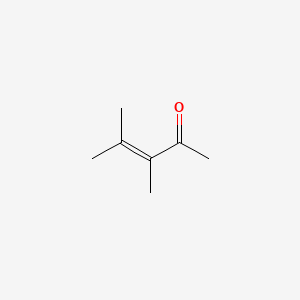
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
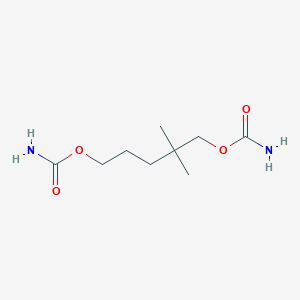
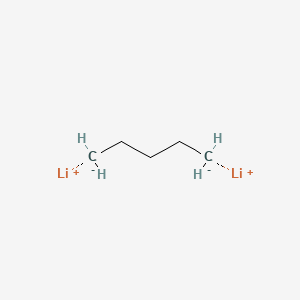
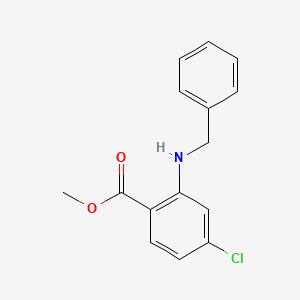
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
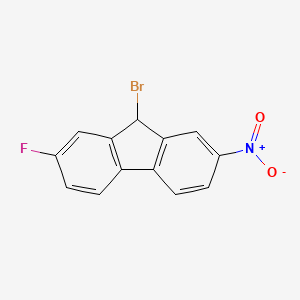
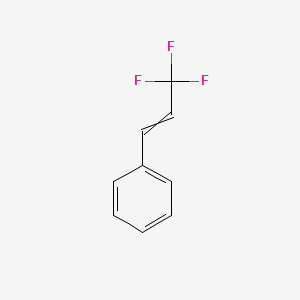
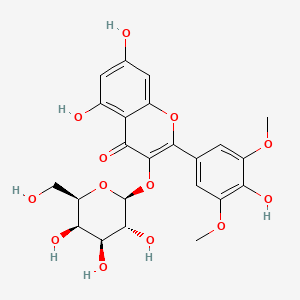
![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
